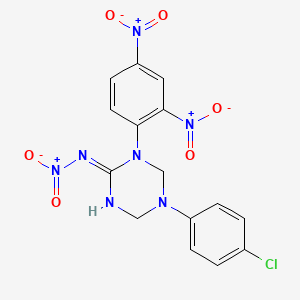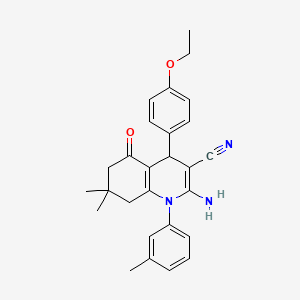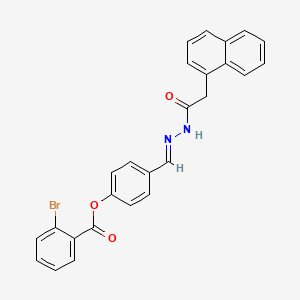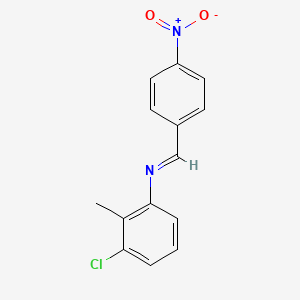![molecular formula C27H26ClN3O3S2 B11540370 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)
4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the benzamide family. Its full chemical name might be a mouthful, but its structure is captivating. Let’s break it down:
IUPAC Name: 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Molecular Formula: CHClNO
Molecular Weight: 403.869 g/mol
CAS Number: 880053-50-9
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes to this compound involve intricate steps. Unfortunately, detailed literature on its synthesis is scarce. we can infer that it likely undergoes condensation reactions, amine coupling, and thiazole formation.
Industrial Production: Industrial-scale production methods remain proprietary. Researchers and pharmaceutical companies guard these secrets closely due to their commercial value.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may be susceptible to oxidation due to the presence of the sulfanyl group.
Reduction: Reduction reactions could modify the amide or thiazole moieties.
Substitution: Halogenation or other substitutions may occur at the chloro or methyl positions.
- Thionyl Chloride (SOCl2) : For chlorination.
- Hydrogenation Catalysts : To reduce the nitro group.
- Base-Catalyzed Condensation : For amide bond formation.
Major Products: The major products depend on the specific reaction conditions. Potential products include intermediates, regioisomers, and stereoisomers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Probes : Researchers use this compound as a probe in thiol-based chemistry studies.
- Fluorescent Labels : Its benzothiazole moiety makes it useful for fluorescence labeling.
- Anticancer Potential : Benzamides often exhibit antitumor properties. Further research is needed to explore this compound’s potential.
- Enzyme Inhibition : It might inhibit specific enzymes due to its sulfanyl group.
- Dyes and Pigments : The benzothiazole scaffold finds applications in dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, it shares structural features with other benzamides. Notable similar compounds include:
Eigenschaften
Molekularformel |
C27H26ClN3O3S2 |
|---|---|
Molekulargewicht |
540.1 g/mol |
IUPAC-Name |
4-butoxy-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-4-13-34-21-10-6-18(7-11-21)26(33)29-20-9-12-22-24(15-20)36-27(31-22)35-16-25(32)30-23-14-19(28)8-5-17(23)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,29,33)(H,30,32) |
InChI-Schlüssel |
NMIYAJOQDATYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)

![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)




![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
